1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1154206-26-4
VCID: VC3352128
InChI: InChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18)
SMILES: CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
Molecular Formula: C11H9Cl2N3O2
Molecular Weight: 286.11 g/mol

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 1154206-26-4

Cat. No.: VC3352128

Molecular Formula: C11H9Cl2N3O2

Molecular Weight: 286.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid - 1154206-26-4

Specification

CAS No. 1154206-26-4
Molecular Formula C11H9Cl2N3O2
Molecular Weight 286.11 g/mol
IUPAC Name 1-(2,6-dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C11H9Cl2N3O2/c1-2-8-14-10(11(17)18)15-16(8)9-6(12)4-3-5-7(9)13/h3-5H,2H2,1H3,(H,17,18)
Standard InChI Key LDWSTIABOAHMJC-UHFFFAOYSA-N
SMILES CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
Canonical SMILES CCC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O

Introduction

Chemical Structure and Properties

Structural Analysis

The 2,6-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, potentially affecting the electronic distribution within the molecule. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates a distinctive spatial arrangement that may influence the compound's binding capabilities in biological systems .

Physical Properties

The physical properties of 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₁H₉Cl₂N₃O₂
Molecular Weight286.11 g/mol
Exact Mass285.0071819 Da
XLogP3-AA3.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

The XLogP3-AA value of 3.6 indicates that the compound has moderate lipophilicity, suggesting potential for crossing cell membranes while maintaining some degree of water solubility . This balanced lipophilicity profile is often desirable in drug development as it can positively influence absorption and distribution properties.

Chemical Properties

The chemical properties of 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid are largely determined by its functional groups and structural elements. The carboxylic acid moiety at the C3 position confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases . This functional group also provides opportunities for derivatization through esterification and amide formation.

Research Methodologies and Findings

In Silico Studies and Computational Approaches

Modern research on triazole derivatives frequently employs in silico methods to expedite the design and evaluation of biologically active compounds. These computational approaches provide valuable insights into the potential properties and activities of compounds before experimental synthesis and testing .

Key computational methodologies that could be applied to study 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid include:

  • Toxicity Prediction: Software such as T.E.S.T. (Toxicity Estimation Software Tool) can be used to assess potential toxic properties and safety profiles of compounds. Related triazole derivatives have been shown to belong to the 4th class of toxicity (low-toxic) according to such predictions .

  • Physicochemical Parameter Determination: Platforms like SwissADME can provide estimates of parameters affecting pharmacokinetics, including solubility, permeability, and metabolic stability .

  • Molecular Docking: This technique can predict the binding affinity and interaction modes of compounds with potential biological targets, offering insights into possible mechanisms of action .

Comparison with Other Triazole Derivatives

Structural Comparison

A comparative analysis of 1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid with related triazole derivatives reveals both similarities and distinctive features:

CompoundCore StructureN-SubstituentC5-SubstituentC3-SubstituentMolecular Weight
1-(2,6-dichlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid1,2,4-triazole2,6-dichlorophenylEthylCarboxylic acid286.11 g/mol
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid1,2,4-triazole2-fluorophenylEthylCarboxylic acid235.08 g/mol
1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid1,2,4-triazole3,5-dichlorophenylMethylCarboxylic acid272.09 g/mol
5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid1,2,3-triazolePhenylEthylCarboxylic acid-

This comparison illustrates how variations in the position and nature of substituents can lead to compounds with potentially different physicochemical properties and biological activities, despite sharing similar core structures .

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